molecular formula C26H22N4O3 B11197585 2-(4-methoxyphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

2-(4-methoxyphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11197585
M. Wt: 438.5 g/mol
InChI Key: DEBVXGSFHLDPRH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps. One common method starts with the condensation of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases like malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O3/c1-33-20-10-8-19(9-11-20)30-26(32)22-16-28-23-12-7-18(15-21(23)24(22)29-30)25(31)27-14-13-17-5-3-2-4-6-17/h2-12,15-16,29H,13-14H2,1H3,(H,27,31)

InChI Key

DEBVXGSFHLDPRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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